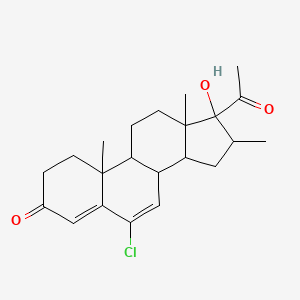
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- is a synthetic steroid compound. It is known for its significant biological activities and is used in various scientific research and industrial applications. This compound is a derivative of progesterone and has been studied for its potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- involves multiple steps. One common method includes the chlorination of pregna-4,6-diene-3,20-dione followed by hydroxylation and methylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation is achieved using reagents like sodium hydroxide or potassium hydroxide. Methylation is often carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical or research use.
化学反応の分析
Types of Reactions
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), and nucleophiles (amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups into the molecule.
科学的研究の応用
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in treating hormonal disorders and as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- involves its interaction with specific molecular targets and pathways. It binds to steroid receptors in the body, modulating the expression of genes involved in various physiological processes. This interaction can lead to changes in cellular function, including anti-inflammatory and immunomodulatory effects.
類似化合物との比較
Similar Compounds
Pregna-4,20-dien-3,6-dione: Another synthetic steroid with similar biological activities.
Betamethasone: A corticosteroid with anti-inflammatory properties.
Dydrogesterone: A synthetic progestogen used in hormone therapy.
Uniqueness
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- is unique due to its specific chemical structure, which imparts distinct biological activities. Its chlorinated and hydroxylated functional groups contribute to its potency and specificity in binding to steroid receptors, making it a valuable compound in scientific research and pharmaceutical applications.
特性
分子式 |
C22H29ClO3 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
17-acetyl-6-chloro-17-hydroxy-10,13,16-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO3/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-20(18,3)16(15)6-8-21(17,4)22(12,26)13(2)24/h10-12,15-17,26H,5-9H2,1-4H3 |
InChIキー |
GQBSINXSPAZDSK-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C3C=C(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)O)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
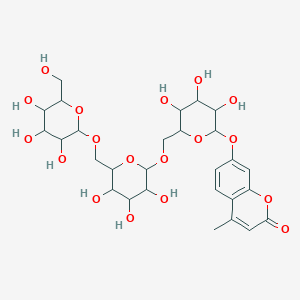
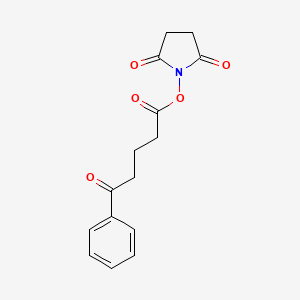
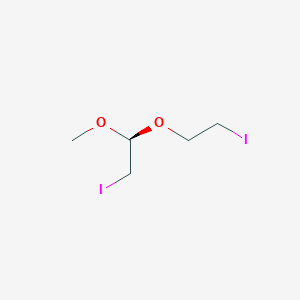
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

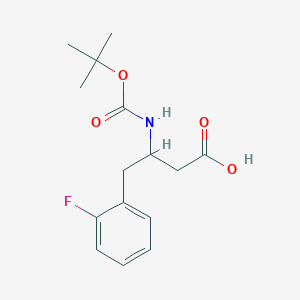
![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)
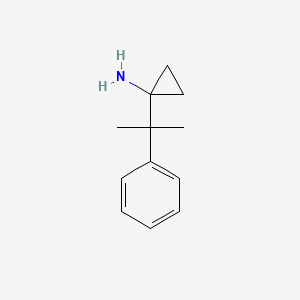

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
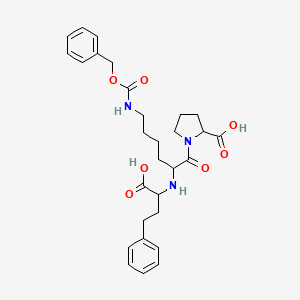
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
